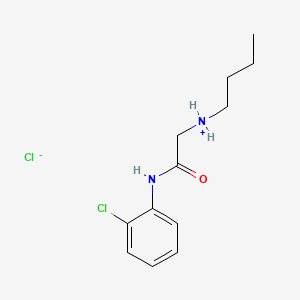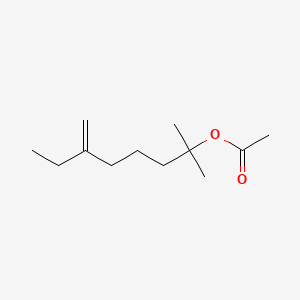
2-(Butylamino)-2'-chloroacetanilide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its unique structure, which includes a butyl group, a chlorophenyl group, and a carbamoylmethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE typically involves the reaction of butylamine with 2-chlorobenzoyl chloride, followed by the addition of a carbamoylmethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE may involve large-scale batch reactions. The process includes the use of automated reactors to maintain precise control over reaction parameters, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- BUTYL-[(2-BROMOPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE
- BUTYL-[(2-FLUOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE
- BUTYL-[(2-IODOPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE
Uniqueness
BUTYL-[(2-CHLOROPHENYL)CARBAMOYLMETHYL]AZANIUM CHLORIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds with different halogen substitutions, such as bromine, fluorine, or iodine .
Propriétés
Numéro CAS |
77791-55-0 |
|---|---|
Formule moléculaire |
C12H18Cl2N2O |
Poids moléculaire |
277.19 g/mol |
Nom IUPAC |
butyl-[2-(2-chloroanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-2-3-8-14-9-12(16)15-11-7-5-4-6-10(11)13;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16);1H |
Clé InChI |
WXUBXPWWNAFOAC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH2+]CC(=O)NC1=CC=CC=C1Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)



![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)

![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)



